Azido-PEG3-phosphonic acid ethyl ester

Vue d'ensemble

Description

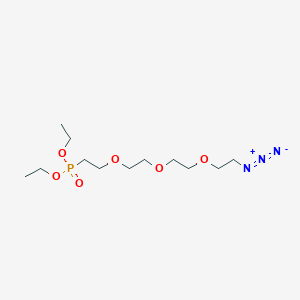

Azido-PEG3-phosphonic acid ethyl ester is a compound that contains multiple functional groups, including an azide group, a polyethylene glycol (PEG) chain, and a phosphonic acid ester group . The azide group enables Click Chemistry, a type of chemical reaction that is widely used in drug discovery and materials science . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of phosphonic acids and their esters, such as this compound, can be achieved through several methods. The most popular synthetic methods leading to phosphonic acids and their esters are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation .

Molecular Structure Analysis

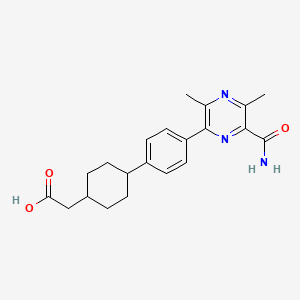

The molecular formula of this compound is C12H26N3O6P . It has a molecular weight of 339.3 g/mol . The compound contains an azide group and a terminal phosphonic acid ethyl ester .

Chemical Reactions Analysis

This compound is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester. The azide group enables Click Chemistry . Click Chemistry is a type of chemical reaction that involves the reaction of azide and alkyne groups to form a stable triazole linkage .

Physical and Chemical Properties Analysis

This compound is a PEG derivative containing an azide group and a terminal phosphonic acid ethyl ester . The hydrophilic PEG spacer increases its solubility in aqueous media . The compound has a molecular weight of 339.3 g/mol .

Applications De Recherche Scientifique

PROTAC Linker

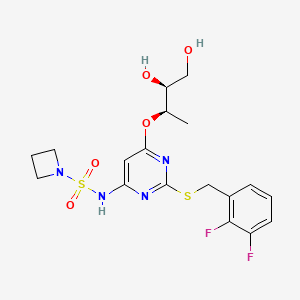

Azido-PEG3-phosphonic acid ethyl ester est un type de lieur PROTAC {svg_1}. Les PROTAC (chimères de ciblage de la protéolyse) sont une classe de médicaments qui utilisent une approche bifonctionnelle pour cibler les protéines à des fins de dégradation {svg_2}.

Réactif de chimie click

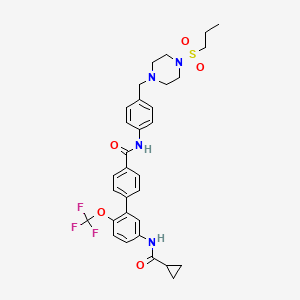

Ce composé contient un groupe azide, ce qui en fait un réactif utile en chimie click {svg_3} {svg_4} {svg_5}. La chimie click est un type de synthèse chimique caractérisée par son efficacité et sa polyvalence, souvent utilisée dans le domaine de la découverte de médicaments {svg_6}.

Choix du ligand

L'acide phosphonique dans l'ester éthylique d'acide azido-PEG3-phosphonique peut être un choix potentiel de ligand {svg_7} {svg_8}. Les ligands sont des ions ou des molécules qui se lient à un atome métallique central pour former un complexe de coordination {svg_9} {svg_10}.

Améliorant la solubilité

L'espaceur PEG (polyéthylène glycol) hydrophile dans ce composé augmente sa solubilité dans les milieux aqueux {svg_11} {svg_12}. Cette propriété est particulièrement utile dans les applications pharmaceutiques, où la solubilité peut affecter considérablement la biodisponibilité d'un médicament {svg_13} {svg_14}.

Recherche sur l'hydrolyse

Les acides phosphinique et phosphonique, qui peuvent être préparés à partir de leurs esters par hydrolyse ou désalkylation, sont des intermédiaires utiles et des composés biologiquement actifs {svg_15}. L'ester éthylique d'acide azido-PEG3-phosphonique, en tant qu'ester phosphonique, pourrait être utilisé dans des recherches liées à ces processus {svg_16}.

Recherche sur l'activité biologique

Les acides phosphinique et phosphonique sont connus pour leur activité biologique {svg_17}. Ils sont connus comme des agents antibactériens, efficaces contre l'hépatite C et le virus de la grippe A, et certains sont connus comme des thérapeutiques du SNC à base de glutamate et de GABA {svg_18}. L'ester éthylique d'acide azido-PEG3-phosphonique pourrait être utilisé dans des recherches liées à ces activités biologiques {svg_19}.

Safety and Hazards

In case of skin contact with Azido-PEG3-phosphonic acid ethyl ester, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought . In case of inhalation, the affected individual should be moved to fresh air . In severe cases or if symptoms persist, medical attention should be sought . If ingested, medical attention should be sought .

Mécanisme D'action

Target of Action

Azido-PEG3-phosphonic acid ethyl ester is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.

Mode of Action

The compound contains an azide group which enables Click Chemistry . This is a type of chemical reaction that can occur with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the target protein of the PROTAC. By degrading specific proteins, the compound can influence various biochemical pathways within the cell .

Pharmacokinetics

This compound is a PEG derivative, which means it contains a polyethylene glycol (PEG) spacer . This hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would be the degradation of its target proteins. This can have various effects depending on the function of the degraded protein, potentially influencing cellular signaling, gene expression, and other cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C for optimal stability . Furthermore, it should be handled only in a chemical fume hood , and appropriate personal protective equipment should be worn . The compound’s action can also be influenced by the presence of copper, which is required for the CuAAc reaction .

Analyse Biochimique

Biochemical Properties

Azido-PEG3-phosphonic acid ethyl ester plays a crucial role in biochemical reactions due to its ability to undergo click chemistry reactions. The azide group in this compound can react with alkyne-containing molecules in the presence of a copper catalyst, forming stable triazole linkages . This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids . Additionally, this compound can interact with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups through strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst .

Cellular Effects

This compound has been shown to influence various cellular processes due to its ability to modify and label biomolecules. By conjugating with specific proteins or nucleic acids, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For example, when used in the synthesis of proteolysis-targeting chimeras (PROTACs), this compound can facilitate the targeted degradation of specific proteins, thereby modulating cellular functions and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. Additionally, this compound can undergo SPAAC with DBCO or BCN-containing molecules, enabling copper-free bio-conjugation . These reactions facilitate the labeling and modification of proteins, nucleic acids, and other biomolecules, thereby influencing their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over extended periods . Long-term studies have shown that this compound can maintain its functionality for several months when stored properly, but its efficiency in click chemistry reactions may diminish over time . Additionally, any long-term effects on cellular function observed in in vitro or in vivo studies are typically related to the stability and degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound is generally well-tolerated and can effectively label and modify biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . Studies have shown that excessive amounts of this compound can lead to cellular stress and toxicity, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its bio-conjugation and labeling functions. The compound interacts with enzymes and cofactors involved in click chemistry reactions, such as copper catalysts for azide-alkyne cycloaddition . These interactions facilitate the formation of stable triazole linkages, which are essential for the modification and labeling of biomolecules . Additionally, this compound can influence metabolic flux and metabolite levels by modifying key proteins and enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its distribution in aqueous environments . Additionally, the compound can be localized to specific cellular compartments or tissues based on its bio-conjugation with target biomolecules . These interactions influence the localization and accumulation of this compound within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on its conjugation with target proteins or nucleic acids . For example, this compound can be localized to the nucleus, mitochondria, or other organelles depending on the nature of its bio-conjugation . These targeting signals and modifications are crucial for the compound’s activity and function within cells .

Propriétés

IUPAC Name |

1-azido-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N3O6P/c1-3-20-22(16,21-4-2)12-11-19-10-9-18-8-7-17-6-5-14-15-13/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXYMBISZVJSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

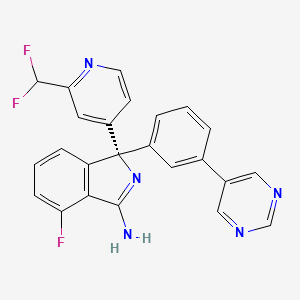

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)

![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)

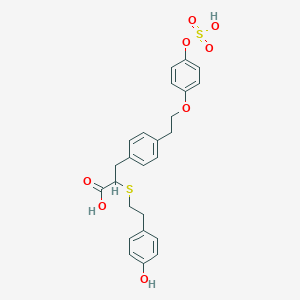

![6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B605767.png)

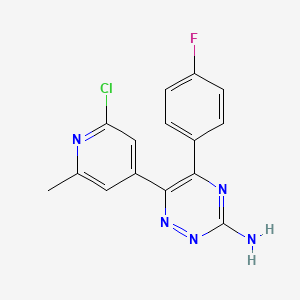

![3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride](/img/structure/B605778.png)